N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate
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Overview
Description
N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a phenylbenzoyl group attached to the imidazole ring, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate typically involves the reaction of 3-phenylbenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized to obtain the hemihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization and drying processes to obtain the desired hemihydrate form.
Chemical Reactions Analysis
Types of Reactions
N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An imidazole derivative with a methyl group attached to the nitrogen atom.
2-Phenylimidazole: An imidazole derivative with a phenyl group attached to the carbon atom.
Benzimidazole: A fused ring compound containing an imidazole ring and a benzene ring.
Uniqueness
N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
77234-75-4 |
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Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanone;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13H,12H2;1H |
InChI Key |
VPGFJWVTMMQIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origin of Product |
United States |
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